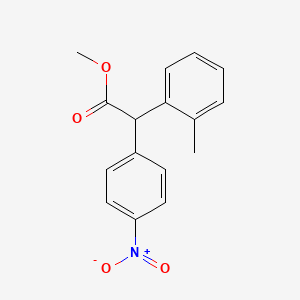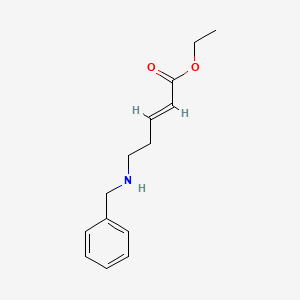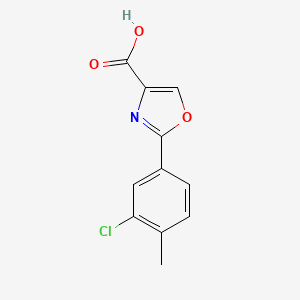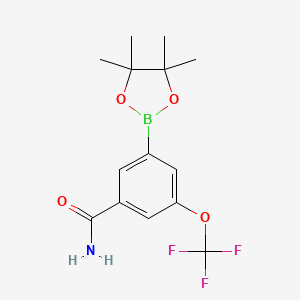
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound features a nitrophenyl group and a tolyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate typically involves esterification reactions. One common method is the reaction of 2-(4-nitrophenyl)-2-(o-tolyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-(o-tolyl)acetate
Substitution: Various substituted esters or amides
Hydrolysis: 2-(4-Nitrophenyl)-2-(o-tolyl)acetic acid and methanol
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the ester group can be hydrolyzed to release active carboxylic acids. These functional groups interact with molecular targets and pathways, influencing biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-nitrophenyl)-2-phenylacetate
- Methyl 2-(4-nitrophenyl)-2-(m-tolyl)acetate
- Methyl 2-(4-nitrophenyl)-2-(p-tolyl)acetate
Uniqueness
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is unique due to the specific positioning of the nitrophenyl and tolyl groups, which influence its reactivity and applications
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
methyl 2-(2-methylphenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C16H15NO4/c1-11-5-3-4-6-14(11)15(16(18)21-2)12-7-9-13(10-8-12)17(19)20/h3-10,15H,1-2H3 |
Clave InChI |
AGQXTPCOZSGARY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)








![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)

![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)

